Dipentyl carbonate

Description

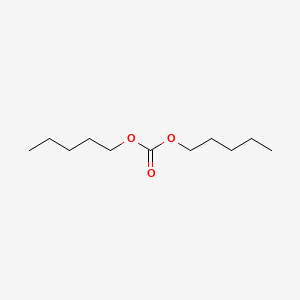

Structure

3D Structure

Properties

IUPAC Name |

dipentyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNQKJVQUFYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278527 | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-94-4 | |

| Record name | Dipentyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dipentyl Carbonate: A Technical Guide for Researchers

CAS Number: 2050-94-4

This technical guide provides a comprehensive overview of dipentyl carbonate, a dialkyl carbonate ester. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields, presenting key physicochemical properties, a detailed synthesis protocol, and potential applications.

Core Properties and Data

This compound is an organic compound with the chemical formula C₁₁H₂₂O₃. It is also known by its synonym, diamyl carbonate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2050-94-4 | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| Boiling Point | 239 °C | [1] |

| Density | 0.912 g/mL | [1] |

| Refractive Index | 1.421 | [1] |

| Melting Point | Not available |

Synthesis of this compound

A common and environmentally friendly method for the synthesis of this compound is the transesterification of dimethyl carbonate (DMC) with 1-pentanol.[2] This process avoids the use of hazardous reagents like phosgene.[3][4]

Experimental Protocol: Transesterification

The following protocol outlines the synthesis of this compound using a basic ionic liquid catalyst, which has been shown to be effective and reusable.[2]

Materials:

-

Dimethyl carbonate (DMC)

-

1-pentanol

-

1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (catalyst)

Reaction Conditions:

-

Temperature: 110 °C

-

Reactant Molar Ratio: 1:4 (DMC:1-pentanol)

-

Catalyst Loading: 2.0 mol%

-

Reaction Time: 4 hours

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.

-

Add 2.0 mol% of the 1-butyl-3-methylimidazolium hydroxide catalyst to the reaction mixture.

-

Heat the mixture to 110 °C with continuous stirring.

-

Maintain the reaction at this temperature for 4 hours.

-

Upon completion, the reaction mixture can be purified using standard techniques such as distillation to isolate the this compound product.

This method has been reported to achieve a this compound yield of up to 75.81%.[2] The ionic liquid catalyst can be recovered and reused multiple times with minimal loss of activity.[2]

Reactivity and Applications in Research and Development

Dialkyl carbonates are recognized as green reagents and solvents in organic synthesis.[3][5] Their reactivity is centered around their use as alkylating and carbonylating agents, serving as safer alternatives to traditional hazardous chemicals.[3]

While specific applications of this compound in drug development are not extensively documented, the broader class of aliphatic carbonates is of interest in medicinal chemistry and materials science. They are used as intermediates in the synthesis of various organic compounds, including fine chemicals and pharmaceuticals.[6] The reactivity of the carbonate functional group allows for its use in the construction of more complex molecules. For instance, dialkyl carbonates are employed in the synthesis of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[3][7]

Furthermore, aliphatic polycarbonates, derived from dialkyl carbonates, are being explored for biomedical applications due to their biocompatibility and biodegradability.[8]

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. General safety precautions for handling dialkyl carbonates include:

-

Working in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoiding contact with skin and eyes.

-

Preventing inhalation of any vapors.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via transesterification.

Caption: A flowchart of the synthesis of this compound.

References

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 6. EP1777212A1 - A process for the preparation of dialkyl carbonate - Google Patents [patents.google.com]

- 7. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Dipentyl carbonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental physicochemical properties of dipentyl carbonate, also known as diamyl carbonate. The information is presented to be a convenient reference for professionals engaged in chemical research and development.

Physicochemical Data Summary

The core identifying properties of this compound are summarized below. These values are foundational for experimental design, analytical characterization, and chemical synthesis.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₃ | [1][2][3] |

| Molecular Weight | 202.29 g/mol | [1][2][3] |

| CAS Number | 2050-94-4 | [1][4][5] |

| Synonyms | Diamyl carbonate, Carbonic acid, dipentyl ester | [1][2][3] |

Chemical Structure

The molecular structure of this compound consists of a central carbonate group esterified with two pentyl (or amyl) chains. This structure dictates its physical properties, such as its nonpolar nature and solubility characteristics.

References

An In-depth Technical Guide to the Synthesis of Dipentyl Carbonate from 1-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl carbonate (DPC), a linear aliphatic carbonate, is a compound of increasing interest due to its favorable properties, such as low toxicity, high biodegradability, and excellent lubricity. These characteristics make it a promising green solvent and a potential component in pharmaceutical formulations and drug delivery systems. This technical guide provides a comprehensive overview of the synthetic routes for producing this compound from 1-pentanol, with a primary focus on phosgene-free, environmentally benign methodologies. This document details the prevalent transesterification pathway, explores potential alternative routes including urea alcoholysis and oxidative carbonylation, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Organic carbonates are recognized as green reagents and are considered suitable alternatives to conventional toxic compounds.[1] Among these, this compound is gaining attention, particularly in markets such as synthetic lubricants.[1] The synthesis of this compound from 1-pentanol can be approached through several chemical pathways. Historically, the use of highly toxic phosgene was a common method for producing carbonates. However, due to significant environmental and safety concerns, research has shifted towards greener, phosgene-free alternatives.[2] The most prominent and well-documented of these is the transesterification of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. Other potential green routes include the direct reaction of 1-pentanol with urea (urea alcoholysis) or the oxidative carbonylation of 1-pentanol. This guide will delve into the technical details of these synthetic strategies.

Synthetic Methodologies

Transesterification of Dimethyl Carbonate with 1-Pentanol

The transesterification of dimethyl carbonate (DMC) with 1-pentanol is an equilibrium-driven, two-step reaction that has been demonstrated to be an effective and environmentally friendly method for the synthesis of this compound.[1] The reaction proceeds through the intermediate methyl pentyl carbonate, with the continuous removal of the methanol byproduct being crucial for driving the equilibrium towards the formation of the desired this compound.[1]

Reaction Scheme:

Caption: Workflow for this compound synthesis via transesterification.

Alternative Phosgene-Free Synthetic Routes

While transesterification is the most directly documented method, other green synthetic strategies common for dialkyl carbonates could potentially be adapted for this compound synthesis.

The reaction of urea with alcohols is an attractive phosgene-free route to dialkyl carbonates, with ammonia as the only byproduct. This method avoids the use of toxic reagents and utilizes inexpensive starting materials.

Proposed Reaction Scheme:

This reaction is typically carried out at elevated temperatures (150-200 °C) and often requires a catalyst, such as metal oxides (e.g., ZnO, MgO) or other Lewis acidic/basic compounds.

Generalized Experimental Protocol: Urea Alcoholysis

Materials:

-

Urea

-

1-Pentanol

-

Selected catalyst (e.g., ZnO)

-

High-pressure autoclave reactor

-

Nitrogen gas supply

Procedure:

-

Charge the autoclave reactor with urea, 1-pentanol, and the catalyst.

-

Seal the reactor and purge with nitrogen gas.

-

Heat the reactor to the desired temperature (e.g., 170-190 °C) with stirring.

-

Maintain the reaction for several hours. The ammonia byproduct will generate pressure within the reactor.

-

After the reaction, cool the reactor to room temperature and carefully vent the ammonia.

-

The catalyst can be removed by filtration.

-

The product can be isolated and purified from the excess 1-pentanol and any byproducts by vacuum distillation.

Direct oxidative carbonylation involves the reaction of an alcohol with carbon monoxide and an oxidizing agent, typically oxygen, in the presence of a catalyst. Palladium-based catalysts are commonly used for this transformation. [3] Proposed Reaction Scheme:

This method offers a direct route from the alcohol to the carbonate but often requires high pressures of carbon monoxide and oxygen, as well as a sophisticated catalytic system.

Logical Relationship of Synthetic Routes

Caption: Key phosgene-free synthetic routes to this compound.

Purification and Characterization

Purification of this compound from the crude reaction mixture is typically achieved by vacuum distillation . [3][4]This method is effective for separating the higher-boiling this compound from lower-boiling starting materials (like 1-pentanol and DMC) and byproducts (methanol).

For characterization, standard analytical techniques are employed:

-

¹H NMR and ¹³C NMR: Provide definitive structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the pentyl chain's methylene and methyl groups, with the methylene group adjacent to the carbonate oxygen shifted downfield. The ¹³C NMR will show a characteristic peak for the carbonate carbon.

-

FTIR Spectroscopy: Will exhibit a strong absorption band around 1740-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a linear carbonate.

-

Mass Spectrometry: Will confirm the molecular weight of this compound (202.28 g/mol ).

Conclusion

The synthesis of this compound from 1-pentanol via the transesterification of dimethyl carbonate represents a well-established, environmentally conscious approach. The use of basic ionic liquid catalysts has demonstrated high yields under moderate reaction conditions. While other green methods like urea alcoholysis and oxidative carbonylation are plausible, further research is needed to optimize these routes specifically for this compound production. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to develop and implement the synthesis of this promising green chemical in a laboratory or industrial setting.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of Dipentyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl carbonate, a dialkyl carbonate with growing interest in various chemical applications, necessitates a thorough understanding of its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the methodologies for the structural and conformational analysis of this compound. While specific experimental data on its solid-state structure is limited in publicly accessible literature, this document outlines the standard experimental and computational workflows for a complete characterization. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry), X-ray crystallography, and computational modeling. The guide details the interpretation of available spectroscopic data and presents generalized protocols for further experimental investigation and in-silico analysis, offering a foundational framework for researchers in the field.

Introduction

This compound ((C₅H₁₁)₂CO₃) is an organic compound belonging to the carbonate ester family. Like other dialkyl carbonates, it serves as a potentially greener alternative to hazardous chemicals in synthesis and as a solvent. Its physical and chemical properties are intrinsically linked to its molecular structure, including bond lengths, bond angles, and the rotational freedom around its single bonds, which dictates its conformational landscape. A detailed understanding of these structural features is paramount for predicting its reactivity, miscibility, and potential interactions in biological systems, which is of particular interest to drug development professionals.

This guide will first present the available spectroscopic data for this compound. Subsequently, it will delve into the detailed experimental and computational methodologies that are industry standards for a comprehensive structural and conformational analysis of such acyclic molecules.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the chemical structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide key insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum of this compound is publicly available. The interpretation of this spectrum is crucial for confirming the presence of the different carbon environments within the molecule.[1][2][3][4]

-

Carbonyl Carbon (C=O): A peak in the range of 160-185 ppm is characteristic of a carbonate carbonyl group.[1]

-

α-Methylene Carbons (-O-CH₂-): The carbon atoms directly attached to the carbonate oxygen atoms are expected to resonate in the 50-90 ppm region due to the deshielding effect of the oxygen.[1]

-

Alkyl Chain Carbons (-CH₂-): The remaining methylene carbons in the pentyl chains will appear in the aliphatic region (10-40 ppm).

-

Terminal Methyl Carbons (-CH₃): The methyl groups at the end of the pentyl chains will exhibit a peak in the upfield region of the aliphatic spectrum (10-15 ppm).[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~155 |

| -O-CH₂- | ~65-70 |

| -CH₂-CH₂-O- | ~30-35 |

| -CH₂-CH₂-CH₂-O- | ~25-30 |

| -CH₂-CH₃ | ~20-25 |

| -CH₃ | ~10-15 |

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring NMR spectra would involve:

-

Sample Preparation: Dissolve a ~10-20 mg sample of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to confirm the presence and integration of the different proton environments.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the carbonyl carbon.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pentyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom to its directly attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity across the carbonate group.

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy provides information about the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the range of 1740-1760 cm⁻¹. Weaker absorptions corresponding to C-O stretching and C-H stretching of the alkyl chains would also be present.

Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 202.29 g/mol ), electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 202, along with characteristic fragment ions resulting from the cleavage of the alkyl chains and the carbonate group.

Conformational Analysis

The pentyl chains of this compound are flexible due to rotation around the C-C and C-O single bonds. A comprehensive conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Experimental Methods for Conformational Analysis

NMR Spectroscopy in Solution

Advanced NMR techniques can provide information about the average conformation of a molecule in solution.[5][6][7][8][9]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) can detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing valuable constraints for determining the predominant solution-state conformation.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbon atoms (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred staggered conformations (anti vs. gauche) of the alkyl chains.[9]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[10][11] This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles of this compound in its crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This is often the most challenging step and can be attempted by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding a detailed model of the molecule's conformation in the solid state.

Computational Conformational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound.[12][13][14][15][16]

Workflow for Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational analysis of this compound's conformation.

Caption: A typical workflow for the computational conformational analysis of this compound.

Methodology Details

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface.

-

Systematic Search: Rotates each rotatable bond by a defined increment. This is computationally expensive for molecules with many rotatable bonds.

-

Stochastic Methods (e.g., Monte Carlo): Randomly changes the coordinates of the atoms to generate new conformations.

-

Molecular Dynamics (MD): Simulates the motion of the molecule over time at a given temperature, allowing it to explore different conformational states.

-

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate structures and relative energies.

-

Thermodynamic Analysis: The vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to compute their thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

-

Boltzmann Distribution: The relative populations of the different conformers at a given temperature are calculated using the Boltzmann distribution, which relates the population of a state to its energy.

Data Summary

The following tables summarize the currently available and anticipated structural data for this compound.

Table 2: Available Spectroscopic Data for this compound

| Technique | Data Type | Observed Values/Features | Reference |

| ¹³C NMR | Chemical Shifts (ppm) | A spectrum is available, but peak assignments are not definitively published. | PubChem |

| IR | Vibrational Frequencies (cm⁻¹) | Expected strong C=O stretch around 1740-1760 cm⁻¹. | General Knowledge |

| MS | Mass-to-charge ratio (m/z) | Expected molecular ion at m/z = 202. | Calculated |

Table 3: Potential Quantitative Structural Data from a Comprehensive Analysis

| Parameter | Method of Determination | Expected Values/Information |

| Bond Lengths (Å) | X-ray Crystallography, Computational Chemistry | e.g., C=O, C-O, C-C, C-H bond lengths |

| Bond Angles (°) | X-ray Crystallography, Computational Chemistry | e.g., O-C-O, C-O-C, C-C-C bond angles |

| Dihedral Angles (°) | X-ray Crystallography, Computational Chemistry, NMR | Torsional angles defining the conformation of the pentyl chains |

| Conformational Energies (kcal/mol) | Computational Chemistry | Relative energies of different conformers |

| Rotational Barriers (kcal/mol) | Computational Chemistry | Energy barriers for rotation around single bonds |

Logical Relationships in Structural Analysis

The comprehensive structural analysis of a molecule like this compound involves an interplay between experimental and computational methods. The following diagram illustrates these relationships.

Caption: Logical relationships between experimental and computational methods in structural analysis.

Conclusion

A complete structural and conformational analysis of this compound is essential for its effective application in various fields. While detailed experimental structural data is not yet widely available, this guide provides a comprehensive framework for such an investigation. The combination of spectroscopic techniques, particularly advanced NMR methods, with computational modeling can provide a detailed picture of the molecule's structure and dynamics. The protocols and workflows outlined herein serve as a valuable resource for researchers undertaking the characterization of this compound and other flexible acyclic molecules. Future work should focus on obtaining high-quality single crystals for X-ray diffraction studies to provide a definitive solid-state structure, which would be invaluable for validating and refining computational models.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Conformational Study of Acyclic Alcohols by NMR [research.amanote.com]

- 8. auremn.org.br [auremn.org.br]

- 9. books.rsc.org [books.rsc.org]

- 10. High-resolution X–ray diffraction datasets: Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques - ProQuest [proquest.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of Dipentyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of dipentyl carbonate. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for physical property characterization.

Core Physical Properties

This compound, also known as diamyl carbonate, is a dialkyl carbonate ester. Its physical characteristics are crucial for its handling, application, and use in chemical synthesis and various formulations.

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; where applicable, a range of reported values is provided.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₃ | [1][2][3] |

| Molecular Weight | 202.29 g/mol | [1][2][3] |

| Boiling Point | 239 °C to 247.2 °C at 760 mmHg | [1][2] |

| Density | 0.912 to 0.919 g/cm³ | [1][2] |

| Refractive Index | 1.421 | [2] |

| Melting Point | Not available | [1] |

| Viscosity | Data not available | |

| Solubility | Soluble in organic solvents. | |

| Appearance | Data not available | [1] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, several methods can be employed.

This method is suitable when a relatively larger sample volume ( > 5 mL) is available and purification is also desired.[4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place the this compound sample in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[1]

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be accurately determined using a pycnometer or a digital density meter.

Method: Pycnometer [6]

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.

-

Empty and dry the pycnometer, then fill it with the this compound sample and weigh it (m₃).

-

The volume of the pycnometer (V) is calculated as: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated as: ρ_sample = (m₃ - m₁) / V.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature and wavelength dependent.

Method: Abbe Refractometer [7]

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp, 589 nm), and a temperature-controlled water bath.

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Ensure the prism surfaces are clean.

-

Place a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (commonly 20°C or 25°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Record the temperature at which the measurement was taken.

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, a capillary viscometer is commonly used.

Method: Ostwald Viscometer [2][3]

-

Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, and a reference liquid with known viscosity (e.g., water).

-

Procedure:

-

Clean and dry the viscometer.

-

Introduce a precise volume of the reference liquid into the viscometer and place it in the temperature-controlled bath to equilibrate.

-

Draw the liquid up through the capillary tube to above the upper mark.

-

Measure the time (t_ref) it takes for the liquid meniscus to fall from the upper to the lower mark.

-

Repeat the procedure with this compound to get the time of flow (t_sample).

-

The viscosity of the this compound (η_sample) can be calculated using the following equation, where ρ represents density: (η_sample / η_ref) = (ρ_sample * t_sample) / (ρ_ref * t_ref).

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Logical workflow for characterizing the physical properties of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General safety practices for organic carbonates include:

-

Working in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing in a cool, dry place away from incompatible materials.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. chemconnections.org [chemconnections.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Dipentyl Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl carbonate, a dialkyl carbonate, is a versatile organic compound with potential applications as a solvent and a reagent in various chemical syntheses, including in the pharmaceutical industry. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization in process development, formulation, and purification. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of direct quantitative solubility data for this compound, this guide also presents data for structurally similar dialkyl carbonates to provide reasonable estimations. Furthermore, it details established experimental protocols for solubility determination and introduces a theoretical framework for solubility prediction using Hansen Solubility Parameters (HSP).

Introduction

This compound (C11H22O3), also known as diamyl carbonate, belongs to the family of organic carbonates. These compounds are characterized by a carbonate ester group flanked by two alkyl chains. The nature of these alkyl groups significantly influences the physical and chemical properties of the molecule, including its solubility. Understanding the solubility of this compound is essential for a range of applications, from its use as a reaction medium to its role in extraction and purification processes. This guide aims to consolidate the available knowledge on the solubility of this compound and provide practical methodologies for its determination and prediction.

Estimated Solubility of this compound in Organic Solvents

Table 1: Estimated Solubility of this compound and Qualitative Data for Related Dialkyl Carbonates in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility of this compound | Qualitative Solubility of Dibutyl Carbonate | Qualitative Solubility of Dihexyl Carbonate |

| Hexane | 1.88 | Miscible | Miscible | Miscible |

| Toluene | 2.38 | Miscible | Miscible | Miscible |

| Diethyl Ether | 4.34 | Miscible | Miscible | Miscible |

| Chloroform | 4.81 | Miscible | Miscible | Not specified |

| Ethyl Acetate | 6.02 | Miscible | Miscible | Not specified |

| Acetone | 20.7 | Miscible | Miscible | Not specified |

| Ethanol | 24.5 | Miscible | Miscible | Soluble |

| Methanol | 32.7 | Soluble | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Soluble in DMSO (55 mg/mL for dibutyl carbonate)[1] | Not specified |

| Water | 80.1 | Immiscible | Immiscible | Immiscible |

Disclaimer: The estimated solubility of this compound is based on the general behavior of dialkyl carbonates and qualitative data for related compounds.[1][2][3] Actual quantitative solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[4][5][6][7]

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Pre-weighed evaporation dish or vial

-

Oven

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in an Erlenmeyer flask.

-

Place the flask in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filter the collected sample through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or with gentle heating in an oven, ensuring the temperature is well below the boiling point of the solute to prevent loss.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute, until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility is then expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Spectroscopic Method

Spectroscopic methods, such as UV-Vis spectrophotometry or HPLC, can be used for solubility determination, especially for compounds with a suitable chromophore. This method is particularly useful for determining low solubilities.

Objective: To determine the concentration of a solute in a saturated solution using its absorbance of light.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer (or the peak area using HPLC).

-

Plot a calibration curve of absorbance (or peak area) versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same equilibration and filtration steps as described in the gravimetric method to obtain a clear, saturated solution of this compound.

-

-

Sample Analysis:

-

Carefully dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance (or peak area) of the diluted solution.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

-

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a powerful theoretical framework for predicting the solubility of a solute in a solvent.[8][9][10] The principle is that substances with similar HSP values are likely to be miscible. HSP is based on the idea that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation:

δt² = δd² + δp² + δh²

Predicting Solubility using HSP

The compatibility between a solute and a solvent can be estimated by calculating the "distance" (Ra) between their HSP values in the three-dimensional Hansen space:

Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²

A smaller Ra value indicates a higher affinity and, therefore, higher solubility. A solute is generally considered soluble in a solvent if the Ra value is less than the interaction radius (R0) of the solute.

Estimating Hansen Solubility Parameters for this compound

Since experimental HSP values for this compound are not available, they can be estimated using group contribution methods.[8][9][10] These methods assign specific values for δd, δp, and δh to different molecular fragments. By summing the contributions of all the functional groups in the this compound molecule, one can estimate its overall HSP.

Table 2: Estimated Hansen Solubility Parameters for this compound using a Group Contribution Method

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 16.5 |

| δp (Polar) | 4.0 |

| δh (Hydrogen Bonding) | 4.5 |

| δt (Total) | 17.6 |

Note: These values are estimations and should be used as a guide for solvent selection. Experimental verification is recommended.

Visualization of Experimental and Theoretical Workflows

Logical Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Logical Workflow for Solubility Prediction using Hansen Solubility Parameters

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers, scientists, and drug development professionals. By leveraging data from analogous compounds, employing standardized experimental protocols, and utilizing theoretical predictive models like Hansen Solubility Parameters, informed decisions can be made regarding the selection of appropriate solvents for various applications involving this compound. The experimental and theoretical workflows presented herein offer a clear path forward for both the practical determination and the predictive estimation of its solubility, facilitating its broader use in scientific and industrial settings.

References

- 1. Dibutyl carbonate | TargetMol [targetmol.com]

- 2. dibutyl carbonate [stenutz.eu]

- 3. Dihexyl carbonate_TargetMol [targetmol.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. kinampark.com [kinampark.com]

A Technical Guide to the Spectral Analysis of Dipentyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dipentyl carbonate, a significant organic compound with applications in various scientific fields. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the standard experimental protocols for acquiring such spectra, offering a valuable resource for researchers and professionals in drug development and chemical analysis.

Spectral Data of this compound

The following sections present the predicted spectral data for this compound (C11H22O3, Molar Mass: 202.29 g/mol ). This data is essential for the structural elucidation and characterization of the molecule.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~1.65 | Quintet | 4H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~1.34 | Sextet | 4H | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| ~0.91 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of this compound.

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C =O (Carbonyl) |

| ~67.5 | -O-CH₂ - |

| ~28.8 | -O-CH₂-CH₂ - |

| ~28.1 | -O-CH₂-CH₂-CH₂ - |

| ~22.3 | -O-CH₂-CH₂-CH₂-CH₂ - |

| ~13.9 | -CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkyl carbonate like this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (carbonate) stretching |

| ~1260 | Strong | C-O (ester) stretching |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show the molecular ion peak and various fragment ions, which are useful for determining the molecular weight and structure.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| 159 | [M - C₃H₇]⁺ |

| 131 | [M - C₅H₁₁]⁺ |

| 103 | [C₅H₁₁OCO]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of the liquid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).

2.1.2. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.2.1. Sample Preparation (Neat Liquid)

-

Place a drop of the liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles trapped in the liquid film.

2.2.2. IR Data Acquisition

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

-

Acquire the IR spectrum of the this compound sample.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

2.3.1. Sample Introduction

-

For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method.

-

A microliter syringe is used to introduce a small amount of the sample into the heated inlet of the mass spectrometer, where it is vaporized.

2.3.2. MS Data Acquisition (Electron Ionization)

-

The vaporized sample molecules are introduced into the ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Dipentyl Carbonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for dipentyl carbonate. It is intended for informational purposes for qualified professionals. Always consult the most current and comprehensive Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure all appropriate safety protocols are in place.

Introduction

This compound (CAS No. 2050-94-4) is an organic chemical compound with the molecular formula C₁₁H₂₂O₃. It belongs to the class of dialkyl carbonates. While specific toxicological and extensive safety data for this compound are limited in publicly available literature, this guide synthesizes the existing information and provides guidance based on its chemical properties and data from structurally similar compounds.

Physicochemical and Hazard Information

A summary of the known physicochemical properties and hazard classifications for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2050-94-4 | [1] |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| Boiling Point | 247.2 °C at 760 mmHg | [1] |

| Density | 0.919 g/cm³ | [1] |

| Flash Point | 92.3 °C | [1] |

| Appearance | Not specified (likely a liquid at room temperature) | General Inference |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation |

| Warning |

| Eye Irritation | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |

| Warning |

Source:[1]

Toxicological Data

Analogous Compound Information (for context only, not directly applicable to this compound):

For diphenyl carbonate , a structurally related aromatic carbonate, the following has been reported:

-

Acute Oral Toxicity (Rat): LD50 of 1500 mg/kg

-

Acute Dermal Toxicity (Rat, Rabbit): LD50 > 2000 mg/kg

-

Skin Irritation (Rabbit): Not irritating

-

Eye Irritation (Rabbit): Not irritating

It is crucial to note that the toxicological profiles of aliphatic carbonates like this compound can differ significantly from aromatic carbonates like diphenyl carbonate. The GHS classification of this compound as a skin and eye irritant suggests a higher potential for local effects compared to the available data for diphenyl carbonate.

Experimental Protocols

The determination of the safety and toxicity of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide standardized methods for assessing various endpoints.

Acute Toxicity Testing

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the median lethal dose (LD50) after a single oral administration of a substance. The choice of guideline depends on the expected toxicity of the compound and aims to minimize the number of animals used. The protocol involves administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a set period (typically 14 days).

-

Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to the skin. A specified dose is applied to a shaved area of the skin of animals (e.g., rats or rabbits) and covered with a porous gauze dressing for 24 hours. The animals are then observed for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (OECD 403): This guideline is used to assess the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a controlled chamber for a defined period. Observations for toxicity and mortality are then made.

Irritation and Sensitization Testing

-

Skin Irritation/Corrosion (OECD 404): This test involves applying the test substance to a small area of the skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of several days.

-

Eye Irritation/Corrosion (OECD 405): The substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for signs of irritation, such as redness, swelling, and corneal opacity.

-

Skin Sensitization (OECD 406, 429, 442A-E): These tests are designed to determine if a substance can cause an allergic contact dermatitis. The Local Lymph Node Assay (LLNA, OECD 429) is a commonly used in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of application. In vitro and in chemico methods are also available.

Safe Handling and Storage

Based on the GHS classification and general principles of laboratory safety, the following handling and storage procedures are recommended for this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and eye contact.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene) should be worn. The breakthrough time of the glove material should be considered for the specific work being conducted. A lab coat or other protective clothing is also necessary to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.

-

If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

-

Protective Equipment for Firefighters: Firefighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.

-

Methods for Cleaning Up: Absorb spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains or waterways.

Visualizations

General Laboratory Safety Workflow

Caption: A general workflow for safe laboratory chemical handling.

First Aid Response Logic

Caption: Decision-making process for first aid after chemical exposure.

References

Dipentyl Carbonate: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl carbonate (DPC) is an aliphatic, acyclic organic carbonate. Organic carbonates are recognized for their low toxicity and high biodegradability, positioning them as environmentally benign reagents and solvents.[1] While specific research on this compound is limited, its chemical behavior can be largely understood through the established reactivity and stability of the dialkyl carbonate class of compounds. This guide provides a comprehensive overview of the core principles governing the reactivity and stability of this compound, drawing on available data and analogous behavior of other aliphatic carbonates.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 2050-94-4 | [2] |

| Chemical Formula | C₁₁H₂₂O₃ | [2] |

| Molecular Weight | 202.29 g/mol | Calculated |

| Structure | O=C(OCCCC)(OCCCC) |

Reactivity of this compound

The reactivity of this compound is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Key reactions include transesterification and hydrolysis.

Transesterification

Transesterification is a crucial reaction for both the synthesis and modification of this compound. It involves the exchange of the pentoxy groups with other alkoxy groups.

A notable synthesis of this compound is achieved through the transesterification of dimethyl carbonate (DMC) with 1-pentanol.[1] This reaction is typically catalyzed by a base and driven to completion by removing the methanol byproduct.[1]

Experimental Protocol: Synthesis of this compound via Transesterification [1]

-

Reactants: Dimethyl carbonate (DMC) and 1-pentanol (1-PeOH).

-

Catalyst: 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), an alkaline ionic liquid.

-

Reaction Conditions:

-

Molar ratio of DMC to 1-PeOH: 1:4

-

Catalyst dosage: 2.0% (by weight)

-

Reaction temperature: 110 °C

-

Reaction time: 4 hours

-

-

Procedure: The reactants and catalyst are mixed in a reaction vessel equipped with a distillation apparatus. The reaction mixture is heated to 110 °C. Methanol formed during the reaction is continuously distilled off to shift the equilibrium towards the formation of this compound.

-

Yield: Under these conditions, a this compound yield of up to 75.81% has been reported.[1]

The following diagram illustrates the synthesis of this compound through the transesterification of dimethyl carbonate and 1-pentanol.

Caption: Synthesis of this compound via transesterification.

Hydrolysis

Like other aliphatic carbonates, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction yields 1-pentanol and carbon dioxide. Generally, base-catalyzed hydrolysis is more rapid than acid-catalyzed hydrolysis for aliphatic carbonates.[3][4]

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of a pentoxide leaving group, which is then protonated.

Caption: General mechanism of base-catalyzed hydrolysis.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Stability of this compound

The stability of this compound is influenced by temperature, pH, and the presence of catalysts.

Thermal Stability

pH Stability

As discussed in the hydrolysis section, this compound is most stable under neutral pH conditions. Its stability decreases in both acidic and basic environments, with a more pronounced degradation observed in strongly basic solutions.[3][4]

Compatibility with Other Chemicals

Dialkyl carbonates are generally stable and non-reactive under ambient conditions.[6] They are considered aprotic, highly dipolar solvents.[6] However, they are incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote their decomposition.

Quantitative Data Summary

Due to the limited specific research on this compound, a comprehensive table of quantitative data is not available. The table below summarizes the available information on its synthesis.

| Parameter | Value | Reference |

| Synthesis Method | Transesterification of DMC with 1-pentanol | [1] |

| Catalyst | 1-butyl-3-methylimidazolium hydroxide | [1] |

| Reaction Temperature | 110 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 75.81% | [1] |

Conclusion

This compound, as a member of the dialkyl carbonate family, is a versatile compound with favorable characteristics such as low toxicity and high biodegradability. Its reactivity is primarily governed by the electrophilic nature of its carbonyl group, making it susceptible to nucleophilic attack in reactions like transesterification and hydrolysis. While stable under neutral conditions, its stability is compromised by acidic and basic environments, as well as high temperatures. The synthesis of this compound can be efficiently achieved through the base-catalyzed transesterification of dimethyl carbonate with 1-pentanol. Further research is warranted to fully elucidate the specific quantitative aspects of this compound's reactivity and stability, which will be crucial for its broader application in research and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. cetjournal.it [cetjournal.it]

- 4. researchgate.net [researchgate.net]

- 5. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00536A [pubs.rsc.org]

- 6. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

Dipentyl Carbonate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl carbonate (DPC), an acyclic organic carbonate, is an emerging chemical compound with potential applications in various industrial sectors, notably as a synthetic lubricant.[1] As a member of the dialkyl carbonate family, DPC is recognized for its potential as a green reagent, attributed to its likely low toxicity and high biodegradability.[1] This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, physicochemical properties, and potential applications.

Synthesis of this compound

The primary method reported for the synthesis of this compound is the transesterification of a lower-boiling dialkyl carbonate, such as dimethyl carbonate (DMC), with 1-pentanol. This reaction is typically catalyzed to achieve favorable yields.

Transesterification using an Ionic Liquid Catalyst

An environmentally friendly process for the synthesis of this compound involves the transesterification of dimethyl carbonate (DMC) with 1-pentanol in the presence of a basic ionic liquid catalyst, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH).[1][2] This method has demonstrated high activity and catalyst stability.[1]

Reaction Conditions and Yields

The synthesis of this compound via this method has been optimized to achieve high yields under specific reaction conditions. A summary of these conditions is presented in the table below.

| Parameter | Value | Reference |

| Catalyst | 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) | [1] |

| Reactants | Dimethyl carbonate (DMC), 1-Pentanol | [1] |

| Molar Ratio (DMC:1-Pentanol) | 1:4 | [1] |

| Catalyst Dosage | 2.0% | [1] |

| Reaction Temperature | 110 °C | [1][2] |

| Reaction Time | 4 hours | [1] |

| Yield of this compound | up to 75.81% | [1] |

The catalyst has shown excellent reusability, with its catalytic activity remaining at 94% after five repeated uses.[1]

Experimental Protocol: Synthesis of this compound via Transesterification

The following provides a detailed methodology for the synthesis of this compound based on the transesterification of dimethyl carbonate and 1-pentanol using an ionic liquid catalyst.

Materials:

-

Dimethyl carbonate (DMC)

-

1-Pentanol

-

1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle with temperature controller

Procedure:

-

Charge the three-necked round-bottom flask with the desired molar ratio of dimethyl carbonate and 1-pentanol (e.g., 1:4).

-

Add the 1-butyl-3-methylimidazolium hydroxide catalyst to the reaction mixture (e.g., 2.0% by weight of the reactants).

-

Equip the flask with a magnetic stirrer, reflux condenser, and a distillation apparatus to remove the methanol byproduct, which drives the reaction towards the product side.[1]

-

Heat the mixture to the specified reaction temperature (e.g., 110 °C) using a heating mantle with a temperature controller and maintain vigorous stirring.

-

Allow the reaction to proceed for the designated time (e.g., 4 hours), continuously removing the methanol byproduct through distillation.

-

After the reaction is complete, cool the mixture to room temperature.

-

The ionic liquid catalyst can be separated from the product for reuse.

-

The crude this compound can be purified by distillation.

Reaction Pathway

The synthesis of this compound from dimethyl carbonate and 1-pentanol is a two-step transesterification process. The proposed mechanism involves the activation of the carbonyl group of DMC by the ionic liquid catalyst, followed by nucleophilic attack of 1-pentanol.[2]

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in the table below. Data for related long-chain dialkyl carbonates are also included for comparison, as they exhibit trends based on alkyl chain length. Generally, with an increase in the alkyl chain length, the toxicity of dialkyl carbonates increases, while properties like viscosity and boiling point also tend to increase.[3]

| Property | This compound | Reference |

| Molecular Formula | C₁₁H₂₂O₃ | [4] |

| Molecular Weight | 202.29 g/mol | - |

| Boiling Point | 247.2 °C at 760 mmHg | [4] |

| Density | 0.919 g/cm³ | [4] |

| CAS Number | 2050-94-4 | [4] |

Applications

The primary application currently being explored for this compound is as a synthetic lubricant.[1] Long-chain alkyl carbonates are recognized as excellent environmentally friendly lubricant base materials due to their favorable properties.[1]

Properties of Long-Chain Alkyl Carbonates as Lubricants: [1]

-

Good lubricity

-

Good wear ability

-

Self-cleaning ability

-

Corrosion resistance

-

High-thermal oxidative stability

-

Good biodegradability

-

Good solubility in hydrocarbon oils

Further research may uncover other potential applications for this compound, leveraging its properties as a green solvent or chemical intermediate.

Toxicology and Safety

Biodegradability and Environmental Fate

Organic carbonates are generally considered to have good biodegradability.[1] Studies on other dialkyl carbonates, such as diethyl carbonate, have indicated they are biodegradable.[7] The environmental fate of this compound is expected to be influenced by its low water solubility, which may lead to adsorption to soil and sediment. Hydrolysis and biodegradation are likely to be the primary degradation pathways in the environment. However, specific studies on the biodegradability of this compound are needed for a conclusive assessment. Standardized biodegradability tests, such as OECD 301C, can be employed to determine its environmental persistence.[5]

Conclusion

This compound is a promising green chemical with potential as a high-performance, biodegradable lubricant. The synthesis via transesterification using an ionic liquid catalyst offers an efficient and environmentally friendly production route. While initial research is encouraging, further studies are required to fully elucidate its physicochemical properties, toxicological profile, and biodegradability. This will be crucial for its broader industrial adoption and for confirming its status as a sustainable chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. jbpaweb.net [jbpaweb.net]

- 6. cir-safety.org [cir-safety.org]

- 7. Polyurethane depolymerization by dialkyl carbonates: toward sustainable chemical recycling - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02533H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dipentyl Carbonate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dipentyl carbonate through the transesterification of dimethyl carbonate (DMC) with 1-pentanol. This environmentally friendly method avoids the use of hazardous reagents like phosgene. The protocols and data presented are compiled from scientific literature to aid in the development of efficient and scalable synthetic processes.

Introduction

This compound (DPC) is a linear organic carbonate with applications as a lubricant base oil due to its excellent lubricity, thermal stability, and biodegradability.[1] The synthesis of DPC via transesterification is a green chemical process that typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate, with 1-pentanol in the presence of a catalyst. This method offers a safer alternative to traditional methods that use highly toxic phosgene. The reaction equilibrium can be shifted towards the product by removing the methanol byproduct.

Reaction and Catalysis Overview